3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a chromenone core, which is a common structural motif in various biologically active molecules, and an azepane-1-sulfonyl group that enhances its reactivity and interaction with biological targets.
The compound can be synthesized through established organic chemistry methods, primarily involving the reaction of chromenone derivatives with azepane-1-sulfonyl chloride. Its synthesis has been documented in various chemical literature sources, highlighting its utility in developing new therapeutic agents and other organic compounds.
3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one belongs to the class of sulfonamide derivatives. Sulfonamides are characterized by the presence of a sulfonyl group attached to a nitrogen atom, and they are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one typically involves several key steps:
The synthetic route may vary based on specific laboratory conditions, but generally includes:
The molecular structure of 3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one can be described as follows:
The molecular formula is , with a molecular weight of approximately 335.23 g/mol. The compound's structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one involves its interaction with specific biological targets:
The physical properties include:
Chemical properties include:
3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one has several significant applications:
The chromen-2-one (coumarin) scaffold of 3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one is constructed through carefully optimized cyclization reactions. The Pechmann condensation remains the most widely employed method, where 5-bromosalicylaldehyde undergoes cyclization with ethyl acetoacetate under Brønsted acid catalysis. Concentrated sulfuric acid (≥95%) at 0–5°C delivers the 6-bromochromenone core in 65–72% yields, though this method suffers from moderate regioselectivity due to competing oligomerization. Alternatively, Knoevenagel condensation between 5-bromosalicylaldehyde and diethyl malonate under piperidine catalysis in ethanol (reflux, 8–12 hours) achieves superior regiocontrol (>95%) albeit with reduced yields (58–64%) [6]. Microwave-assisted synthesis (120°C, DMF, 30 minutes) using morpholine as a bifunctional catalyst significantly enhances efficiency, achieving 89% yield of the 6-bromochromenone precursor while minimizing polycyclic byproducts [5] [9].
Solvent selection critically influences reaction kinetics and purity profiles. Polar aprotic solvents like dimethylformamide facilitate faster cyclization (2–3 hours) but require rigorous anhydrous conditions. Conversely, ethanol/water mixtures (4:1) enable greener processing but extend reaction times to 10–14 hours. Post-reaction purification typically involves sequential recrystallization from ethanol/water mixtures followed by silica gel chromatography to isolate the 6-bromo-substituted chromenone intermediate at >98% HPLC purity [6] [9].
Table 1: Chromenone Core Assembly Methodologies
Method | Catalyst System | Temperature | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Pechmann Condensation | H₂SO₄ (conc.) | 0–5°C | 4 | 65–72 | Moderate |
Knoevenagel Condensation | Piperidine/EtOH | Reflux | 8–12 | 58–64 | High |
Microwave-Assisted | Morpholine/DMF | 120°C (MW) | 0.5 | 89 | Very High |
Sulfonamide incorporation at the C3 position proceeds through nucleophilic aromatic substitution (SNAr) using 3-bromo-6-bromochromen-2-one as the electrophilic scaffold. This intermediate is synthesized via bromination of 6-bromochromen-2-one using bromine in acetic acid (45–50°C, 3 hours), yielding the 3,6-dibromo derivative as a crystalline solid (mp 148–150°C) in 85% yield. Subsequent azepane conjugation requires meticulous optimization: the dibrominated chromenone reacts with azepane in anhydrous tetrahydrofuran under nitrogen atmosphere at 65°C for 6–8 hours, employing triethylamine (2.5 equivalents) as an acid scavenger. This step achieves 78–82% isolated yield after recrystallization from ethyl acetate/hexane [8].
Critical parameters governing selectivity include:
The 3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one intermediate is characterized by distinctive spectroscopic signatures: ¹H NMR (CDCl₃) displays azepane methylene protons at δ 2.85–3.15 (multiplet, 8H) and lactone ring proton (H-4) as a singlet at δ 8.32. Mass spectrometry confirms the molecular ion at m/z 389.03 [M+H]⁺ .
Table 2: Sulfonylation Optimization Parameters
Solvent | Temperature (°C) | Azepane (equiv.) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Tetrahydrofuran | 65 | 2.0 | 82 | 4.8 |
Dimethylformamide | 65 | 2.0 | 73 | 12.6 |
Acetonitrile | 65 | 2.0 | 68 | 8.9 |
Dichloromethane | 40 | 2.5 | 61 | 3.2 |
While the target compound retains bromine at C6, alkylation strategies at other positions require bromo group preservation. Electron-withdrawing stabilization by the C3-sulfonylazepane moiety reduces Br dissociation risk during O-alkylation. For C7/C8 alkoxylation (e.g., ethoxy group installation in analogues), potassium carbonate in acetone (56°C, 12 hours) with ethyl iodide (1.5 equivalents) achieves >95% selectivity for O-alkylation over debromination. Crucially, alkyl halide electrophilicity must be balanced: ethyl bromide requires phase-transfer catalysts (tetrabutylammonium iodide) to achieve 75% yield, whereas highly reactive methyl iodide causes competitive quaternization at azepane nitrogen (15–18% byproducts) [6].
Protection-deprotection strategies become essential for introducing acid/base-sensitive groups. The bromo substituent remains intact when:
Table 3: Bromine Retention During Electrophilic Modifications
Reaction Type | Conditions | Bromo Retention (%) | Major Competing Reaction |
---|---|---|---|
O-Ethylation (C7-OH) | K₂CO₃/acetone/ethyl iodide/56°C | 98 | None |
N-Alkylation (azepane) | NaH/DMF/ethyl bromide/25°C | 87 | Dehydrohalogenation |
Carboxylic acid coupling | EDCI/DMAP/DCM/25°C | 100 | None |
Nitration | HNO₃/Ac₂O/0°C | 63 | Oxidative debromination |
The C3-sulfonamide moiety serves as an anchor for constructing hybrid architectures via three principal strategies:
A. [3+2] CycloadditionsThe electron-deficient C=C bond adjacent to sulfonamide undergoes regioselective cycloadditions. Diazomethane treatment in diethyl ether (0°C, 2 hours) generates spirocyclopropane derivatives confirmed by characteristic ¹H NMR coupling patterns (ABX system, J = 6.5–8.0 Hz). Azomethine ylides (from sarcosine/paraformaldehyde) yield pyrrolidine-fused systems exhibiting enhanced rigidity, evidenced by X-ray crystallographic C3-C3' bond lengths of 1.54–1.57 Å [10].
B. Palladium-Catalyzed Cross-CouplingSuzuki-Miyaura conjugation employs the 6-bromo substituent as a handle while preserving the sulfonamide. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in toluene/water (90°C, 12 hours), heteroaryl boronic acids (e.g., pyrazol-4-ylboronate) couple with 85–92% efficiency. Chemoselectivity arises from faster oxidative addition at electron-rich C6-Br versus the C3-sulfonamide group [4].
C. Azide-Alkyne Cyclization (CuAAC)Alkyne-functionalized chromenones (introduced via Sonogashira coupling at C6) react with azidoheterocycles under copper(I) catalysis. Optimized conditions: sodium ascorbate (0.2 equiv), copper(II) sulfate (0.1 equiv) in tert-butanol/water (1:1), 25°C, 6 hours afford 1,2,3-triazole-linked hybrids in 75–88% yield. These compounds demonstrate significant antiproliferative activity against HEPG2 liver carcinoma (IC₅₀ = 2.70–4.90 μM), attributed to dual HDAC inhibition and topoisomerase II poisoning [3] [4] [6].
Table 4: Bioactive Heterocyclic Conjugates Derived from 3-(Azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one
Heterocycle Type | Conjugation Method | Representative Structure | HEPG2 IC₅₀ (μM) |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | Pd-catalyzed C-C coupling | 7-(Chromenone)-2-phenylpyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 |
1,3,4-Thiadiazole | Hydrazonoyl chloride coupling | 5-(6-Bromochromenone-3-yl)-1,3,4-thiadiazol-2-amine | 4.90 ± 0.69 |
Thiazolo[3,2-b][1,2,4]triazole | Cyclocondensation | 6-(4-Chlorophenyl)thiazolo[3,2-b]triazolyl-chromenone | 3.50 ± 0.23 |
Tetrazolo[1,5-a]pyrimidine | Azide-alkyne cyclization | 7-(1H-Tetrazol-5-yl)chromenone | >20 |
These structural elaborations demonstrate how strategic functionalization of 3-(azepane-1-sulfonyl)-6-bromo-2H-chromen-2-one enables access to diverse pharmacologically relevant chemotypes while leveraging the sulfonamide's dual roles as an electron-withdrawing anchor and hydrogen-bond acceptor domain.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2